3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid
Description
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position linked to a 3-methyl-1,2-oxazole heterocycle. This compound’s molecular formula is C₁₂H₁₀BrNO₄, with a molecular weight of 219.196 g/mol and a purity of 95.0% (as listed by CymitQuimica) . Notably, the compound has been discontinued by suppliers, limiting its current availability for research .
Properties
IUPAC Name |
3-bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-4-9(18-14-7)6-17-11-3-2-8(12(15)16)5-10(11)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRSMVFXHOEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COC2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid is a compound of growing interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent studies and patent literature.
Synthesis
The synthesis of this compound typically involves the bromination of 4-methoxybenzoic acid followed by the introduction of a 3-methyl-1,2-oxazole moiety. The process can be catalyzed using various reagents such as iron chloride in acetic acid medium, which facilitates the bromination reaction under controlled conditions .
Antifungal and Herbicidal Properties
Research indicates that this compound exhibits significant antifungal activity against various plant pathogens. For instance, it has shown effective inhibition against Cytospora mandshurica and Coniella diplodiella, which are known to affect crops adversely. The compound also demonstrates herbicidal properties, effectively controlling the growth of several weeds .
The biological activity of this compound is believed to involve disruption of metabolic pathways in target organisms. This may include inhibition of key enzymes involved in the growth and reproduction of fungi and weeds. Detailed studies are necessary to elucidate the precise mechanisms at play.
Case Studies
Several studies have documented the efficacy of this compound in agricultural settings:
-
Study on Pathogen Control :
- Objective : Evaluate the antifungal efficacy against Cytospora mandshurica.
- Method : Application of varying concentrations of the compound on infected plant samples.
- Results : A significant reduction in fungal growth was observed, with an inhibition rate reaching up to 66.8% for root and stem growth in treated plants .
- Herbicidal Effectiveness :
Data Table: Biological Activity Overview
| Property | Value/Effect |
|---|---|
| Antifungal Activity | Effective against Cytospora mandshurica (Inhibition rate: 66.8%) |
| Herbicidal Activity | Effective against barnyard grass (Inhibition rate: 62%) |
| Mechanism | Potential enzyme inhibition |
| Synthesis Method | Bromination of 4-methoxybenzoic acid under iron chloride catalysis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and synthetic or commercial relevance.
Substituent Variations on the Benzene Ring
Key Observations :
- Trifluoromethyl vs. Oxazole-Methoxy: The trifluoromethyl (CF₃) group in the analogs from imparts strong electron-withdrawing effects and lipophilicity, contrasting with the mixed electronic properties of the oxazole-methoxy group in the target compound.
Heterocyclic Modifications
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Functional Group |
|---|---|---|---|---|
| 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid | C₁₁H₁₀N₂O₄ | 234.21 | 1,2,4-Oxadiazole | Methoxy-linked oxadiazole |
| 3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid | C₁₁H₉BrN₂O₅S | 361.17 | 1,2-Oxazole | Sulfamoyl bridge |
Key Observations :
- Oxazole vs. Oxadiazole: The 1,2-oxazole in the target compound differs from the 1,2,4-oxadiazole in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
